1-(7,7A-dihydro-1H-indol-1-yl)ethanone
Description
Contextualization of Indole (B1671886) and Dihydroindole Systems in Contemporary Organic Chemistry Research
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. rsc.org This scaffold is not merely a synthetic curiosity but is a prevalent feature in a vast array of natural products and pharmacologically active molecules. researchgate.netchula.ac.th Indole alkaloids, for instance, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgmdpi.com The partially saturated counterpart, the dihydroindole (or indoline) system, retains significant biological relevance and offers a more flexible, three-dimensional structure. nih.gov Dihydroindoles are key components in numerous pharmaceuticals and are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. researchgate.net Researchers continue to explore these systems extensively, developing new synthetic methodologies and investigating their potential in materials science and drug discovery. openmedicinalchemistryjournal.comchemimpex.com
Rationale for In-depth Academic Investigation of N-Acetylated Dihydroindole Derivatives
The modification of the indole or dihydroindole nucleus is a critical strategy in medicinal chemistry to fine-tune biological activity. N-acetylation, the attachment of an acetyl group to the nitrogen atom of the heterocyclic ring, is a particularly significant modification. This chemical alteration can profoundly impact a molecule's properties by:
Modulating Electronic Properties: The acetyl group is electron-withdrawing, which can alter the electron density of the heterocyclic system, influencing its reactivity and binding interactions.
Enhancing Stability: N-acetylation can protect the nitrogen atom from undesired reactions and metabolic degradation, potentially improving the pharmacokinetic profile of a compound.
Influencing Conformation: The acetyl group can introduce steric effects that lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.
Exploring Structure-Activity Relationships (SAR): The synthesis of N-acetylated derivatives is a fundamental step in SAR studies. nih.gov By comparing the biological activity of the acetylated compound with its non-acetylated parent, researchers can deduce the importance of the N-H group for biological function, such as its role as a hydrogen bond donor. For example, studies on other heterocyclic systems have shown that N-acylation can enhance inhibitory activity against certain enzymes or receptors.
Structural Characteristics and Nomenclature of 1-(7,7A-dihydro-1H-indol-1-yl)ethanone
The nomenclature of "this compound" describes a precise and less common isomer within the dihydroindole family. The core, "1H-indole," refers to the standard bicyclic indole structure. The "dihydro" prefix indicates the addition of two hydrogen atoms, saturating one of the double bonds. Crucially, the locants "7,7A" specify that this saturation occurs at the bond between carbon-7 and the bridgehead carbon-7a. This distinguishes it from the more common 2,3-dihydroindole, known as indoline (B122111).
The "1-(...)-ethanone" part of the name indicates that an acetyl group (CH₃CO-) is attached to the nitrogen atom at position 1 of the dihydroindole ring system. This N-acetylation results in a stable amide functional group. The stereochemistry at the 7 and 7a positions would be a key feature of this molecule, potentially leading to stereoisomers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Core Scaffold | 7,7A-dihydro-1H-indole |
| Key Functional Group | N-acetyl (Amide) |
| Isomeric Family | Dihydroindole |
Note: The values in this table are calculated based on the chemical structure, as specific experimental data for this isomer is not widely available in published literature.
Overview of Research Trajectories for Related Heterocyclic Chemical Entities
While specific research on the 7,7A-dihydro isomer is limited, the broader field of dihydroindole chemistry provides a clear roadmap for potential research.
2,3-Dihydroindoles (Indolines): This is the most studied class. Research focuses heavily on their synthesis and incorporation into potential therapeutic agents. nih.gov They are investigated for a wide range of activities, and SAR studies are common to optimize their function. nih.govresearchgate.net
4,5,6,7-Tetrahydroindoles: These more saturated systems are often used as building blocks. For example, 6,7-dihydro-1H-indol-4(5H)-ones are synthesized as versatile intermediates for more complex pyrrole-containing structures. researchgate.net
7-Azaindoles: This related scaffold, where a carbon in the benzene ring is replaced by nitrogen, is the subject of extensive synthetic efforts due to its potent pharmacological activities. researchgate.net
Synthetic Methodologies: A significant research trajectory involves the development of novel synthetic routes to access the dihydroindole core. This includes the reduction of indoles, cycloaddition reactions, and domino reactions that can construct the bicyclic system efficiently. nih.govrsc.org
Scope and Objectives of Scholarly Inquiry into the Compound's Chemical Properties and Potential Utility
Given the unique structure of this compound, scholarly inquiry would likely pursue several key objectives. The primary goal would be to develop a robust and efficient synthesis for this specific isomer, which is likely non-trivial. Following a successful synthesis, research would focus on:
Full Structural Characterization: Unambiguous confirmation of the structure and stereochemistry using modern spectroscopic techniques (NMR, X-ray crystallography) and chiral analysis.
Investigation of Chemical Reactivity: Studying the stability of the 7,7A-dihydro isomer, including its propensity to aromatize back to the parent indole system under various conditions. This is a critical aspect, as the stability of dihydroindoles can vary. nih.gov
Computational Modeling: Using theoretical calculations to understand the molecule's three-dimensional shape, conformational preferences, and electronic properties, and to compare them with other dihydroindole isomers.
Biological Screening: As a novel scaffold, the compound would be a candidate for broad biological screening against various targets (e.g., enzymes, receptors) to identify any potential pharmacological activity, drawing inspiration from the known bioactivities of the wider indole family. researchgate.netchula.ac.th
Application as a Synthetic Intermediate: Exploring its use as a unique building block for the synthesis of more complex, polycyclic heterocyclic systems that are otherwise difficult to access.
The academic investigation of this compound offers an opportunity to expand the known chemical space of dihydroindoles, potentially uncovering novel chemical properties and biological functions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(7,7a-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-4,6-7,10H,5H2,1H3 |
InChI Key |
QSHKPHJJQQCBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CCC21 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for the Preparation of 1 7,7a Dihydro 1h Indol 1 Yl Ethanone
Strategies for Constructing the Dihydroindole Core
The formation of the dihydroindole skeleton is the foundational step in synthesizing the target compound. Chemists have developed numerous methods, which can be grouped into two main strategies: the de novo construction of the ring system through cyclization reactions and the modification of pre-existing indole (B1671886) structures.
Cyclization reactions are a powerful tool for building the dihydroindole core from acyclic precursors. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to close the five-membered ring. A variety of catalytic and non-catalytic systems have been employed to achieve this transformation.
Transition metal-free processes, such as the cyclocondensation of ortho-fluorinated methyl-arenes with N-aryl imines mediated by a strong base like potassium hexamethyldisilazide (KHMDS), provide a direct, one-step entry to the indoline (B122111) scaffold. researchgate.net Another approach involves the iodine-mediated intramolecular cyclization of enamines, which proceeds under metal-free conditions to yield 3H-indoles that can be subsequently reduced to the dihydroindole core. acs.org This reaction is believed to occur via an intramolecular Friedel-Crafts type alkylation. acs.org
Catalytic systems offer a broader scope and milder reaction conditions. For instance, cationic ruthenium-hydride complexes catalyze the dehydrative C-H coupling of arylamines with 1,2-diols, representing a green catalytic protocol for forming the indole ring, which can then be reduced. nih.gov Rhodium(II) and Indium(III) catalysts have been used to effect complex cyclizations of diazo compounds to form polycyclic indolines, demonstrating the utility of carbene chemistry in constructing this heterocyclic system. nih.gov
Table 1: Selected Cyclization Strategies for Dihydroindole Ring Formation
| Cyclization Strategy | Key Reagents/Catalysts | Precursors | Notes | Reference |
|---|---|---|---|---|
| Base-Mediated Cyclocondensation | Potassium hexamethyldisilazide (KHMDS) | Ortho-fluorinated methyl-arenes, N-aryl imines | Transition-metal-free, one-step process. | researchgate.net |
| Dehydrative C-H Coupling | Cationic Ruthenium-hydride complex | Arylamines, 1,2-diols | Forms indole product, requires subsequent reduction. | nih.gov |
| Rhodium/Indium Catalyzed Cyclization | Rh₂(esp)₂, InCl₃ | Diazo compounds with terminal alkenyl groups | Forms complex polycyclic indolines. | nih.gov |
| Iodine-Mediated Cyclization | I₂, K₂CO₃ | N-aryl enamines | Metal-free, forms 3H-indoles as intermediates. | acs.org |
An alternative and common strategy for obtaining dihydroindoles is the reduction of a pre-formed indole ring. nih.gov This approach is particularly useful when the corresponding indole is readily available through well-established synthetic routes like the Fischer, Larock, or Madelung syntheses. nih.govresearchgate.net The reduction of the 2,3-double bond of the indole nucleus is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction methods. nih.govresearchgate.net For this method to be effective, the indole ring often needs to be activated by electron-withdrawing groups. nih.gov
Beyond simple reduction, functionalization of the indole core can lead to dihydroindole derivatives. For example, N-acylated indoles can be synthesized through the dehydrogenative coupling of indoles with primary alcohols, a reaction catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP). nih.gov While this reaction forms an N-acetylated indole rather than a dihydroindole, it highlights the functionalization possibilities at the nitrogen atom, which is a key feature of the target molecule.
Direct Synthesis Approaches to N-Acetylated Dihydroindoles
Direct approaches aim to construct the N-acetylated dihydroindole framework in a more convergent manner, either by building the ring system with the acetyl group already in place or by combining the cyclization and acetylation steps.
Condensation reactions are fundamental to many classical indole syntheses, which can be adapted for dihydroindole production. The Fischer indole synthesis, for example, involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone. nih.govlookchem.com While this typically yields an indole, modifications and subsequent reduction can provide the dihydroindole. The mechanism involves a nih.govnih.gov-sigmatropic rearrangement of an enehydrazine intermediate. researchgate.netnih.gov
More direct methods involve the condensation of precursors that already contain the necessary components for the N-acetylated structure. For instance, the reaction of 2-amino-N-acetylphenethylamines can be directed toward cyclization. lookchem.com Similarly, the condensation of 2-methylnitrobenzenes with formamide (B127407) acetals, followed by reduction, provides a route to the indole core. researchgate.net The synthesis of various acetylated indoles from indolin-2-ones often involves acetylation with acetic anhydride, demonstrating a direct condensation approach to introduce the acetyl group onto the nitrogen of a pre-formed indoline-like structure. researchgate.net
Catalysis plays a crucial role in the efficient and selective synthesis of dihydroindoles. Transition-metal catalysts, particularly those based on palladium, rhodium, ruthenium, and copper, are widely used. nih.govorganic-chemistry.orgresearchgate.net Palladium-catalyzed reactions, such as the intramolecular C-H bond amination of N-acetyl 2-aminobiphenyls, provide a direct route to carbazoles, a related fused system. nih.gov A domino-amination protocol using potassium tert-butoxide can convert chlorostyrenes and aliphatic amines into N-substituted 2,3-dihydroindoles without the need for a transition metal catalyst. deepdyve.comacs.org
Lewis acids and other catalysts can also promote the cyclization. Boron trifluoride etherate has been used in the microwave-assisted synthesis of fused indole systems. researchgate.net Furthermore, various catalytic systems are employed for the dehydrogenation of indolines to indoles, a process that can be reversed to obtain the desired dihydroindole core via hydrogenation. organic-chemistry.org
Table 2: Selected Catalytic Systems for Dihydroindole Synthesis
| Catalyst Type | Example Catalyst/Reagent | Reaction Type | Notes | Reference |
|---|---|---|---|---|
| Ruthenium Catalyst | Cationic Ru-hydride complex | Dehydrative C-H Coupling | Green chemistry approach, requires subsequent reduction. | nih.gov |
| Palladium Catalyst | Pd(OAc)₂, Pd/C | C-H Amination, Hydrogenation | Widely used for both ring formation and reduction of indoles. | nih.gov |
| Base Catalysis | Potassium tert-butoxide | Domino-Amination | Metal-free synthesis of N-substituted dihydroindoles. | deepdyve.com |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Condensation/Cyclization | Used in microwave-assisted synthesis of fused systems. | researchgate.net |
Stereoselective Synthesis of 1-(7,7A-dihydro-1H-indol-1-yl)ethanone and its Analogues
The structure of this compound contains a stereocenter at the C7a position, where the five-membered ring is fused to the six-membered ring. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. While specific methods for the target molecule are not extensively detailed, strategies used for analogous structures provide insight into potential synthetic routes.
A powerful method for constructing chiral heterocyclic systems is the [3+2] cycloaddition reaction. This reaction involves the generation of an azomethine ylide from an amino acid and an aldehyde or ketone (such as isatin (B1672199) derivatives), which then reacts with a dipolarophile (an alkene) in a stereocontrolled manner. nih.govresearchgate.net This approach has been successfully applied to the synthesis of complex di-spirooxindole analogs, creating multiple stereocenters with high diastereoselectivity. nih.govresearchgate.net Adapting this methodology could provide a pathway to enantiomerically enriched dihydroindole cores.
Silver(I)-catalyzed exo-selective 1,3-dipolar cycloaddition reactions between amino acid-derived münchnones and alkenes have been shown to produce highly substituted Δ¹-pyrrolines stereoselectively. nih.gov Pyrrolines are structurally related to dihydroindoles, and such catalytic cycloaddition strategies represent a promising avenue for the asymmetric synthesis of the dihydroindole framework. The choice of chiral catalyst or chiral starting materials is crucial for controlling the stereochemical outcome of these reactions.
Modern Synthetic Techniques and Reaction Conditions
Recent advancements in synthetic chemistry have provided tools and methodologies that can significantly improve the efficiency, safety, and sustainability of chemical syntheses.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov The rapid and efficient heating provided by microwaves can be particularly beneficial for reactions that are sluggish at lower temperatures, such as certain cyclization or condensation reactions used in indole synthesis. nih.govsciforum.net For instance, the Madelung indole synthesis, which traditionally requires very high temperatures, can be performed under solvent-free conditions with microwave assistance. sciforum.net Palladium-catalyzed intramolecular oxidative coupling to form indole-3-carboxylates has also been optimized using microwave irradiation. mdpi.com
Table 2: Comparison of Modern Synthetic Techniques
| Technique | Principle | Advantages | Application in Dihydroindole Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave radiation for rapid, uniform heating. nih.gov | Reduced reaction times, higher yields, cleaner reactions. nih.govsciforum.net | Accelerating cyclization, condensation, and metal-catalyzed reactions. mdpi.com |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net Applying these principles to the synthesis of dihydroindoles can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry principles relevant to this synthesis include:
Waste Prevention: Designing syntheses to minimize byproducts. nih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol) or performing reactions under solvent-free conditions. jddhs.com
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or conducting reactions at ambient temperature and pressure. tandfonline.comjddhs.com
Catalysis: Using catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents. jddhs.com
For example, a greener synthesis of a dihydroindole might involve a catalytic hydrogenation in a green solvent, followed by N-acetylation using a method with high atom economy, potentially utilizing microwave heating to reduce energy consumption. tandfonline.com The diastereoselective synthesis of spirothiooxindoles has been reported under catalyst-free conditions in ethanol (B145695) at room temperature, highlighting a green approach. nih.gov
Iii. Chemical Reactivity and Transformation Pathways of 1 7,7a Dihydro 1h Indol 1 Yl Ethanone
Reactions Involving the Dihydroindole Ring System
The dihydroindole ring is a versatile scaffold that can undergo numerous transformations to yield a diverse array of heterocyclic structures. Its reactivity is centered on the unsaturated bond and the non-aromatic nature of the bicyclic system.
A primary transformation pathway for dihydroindoles is aromatization to the corresponding indole (B1671886) structure, a thermodynamically favorable process that results in a stable, fully aromatic system. This conversion is typically achieved through dehydrogenation, and various methods have been developed for this purpose, often employing metal catalysts or chemical oxidants.
For 1-(7,7A-dihydro-1H-indol-1-yl)ethanone, aromatization would yield 1-acetyl-1H-indole. This transformation can be accomplished using several catalytic systems. Palladium-based catalysts, such as palladium(II) acetate, are effective for the aerobic dehydrogenation of indolines. researchgate.net Metal-free conditions have also been explored, utilizing reagents like iodine in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO), which can serve as both the solvent and the source of the oxidant. researchgate.net Other catalytic methods for the aerobic dehydrogenation of N-heterocycles include the use of N-hydroxyphthalimide (NHPI). researchgate.net A domino reaction sequence involving an aza-Michael addition, an SNAr reaction, and subsequent heteroaromatization using molecular oxygen also represents a potential pathway to form the indole nucleus from appropriately substituted precursors. nih.gov
Table 1: Selected Methods for Dehydrogenation of Dihydroindoles and Related N-Heterocycles
| Catalyst/Reagent | Oxidant | Conditions | Product Type |
|---|---|---|---|
| Palladium(II) Acetate / Neocuproine | O₂ (air) | Heat | Indoles, Quinolines |
| Iodine | DMSO | Heat | Indoles, (Iso)quinolines |
| MnAlO | O₂ (air) | Mild heat | Indoles, Imines |
This table presents general methods applicable to the dehydrogenation of indolines and related heterocycles, which are relevant pathways for the aromatization of this compound.
The strained five-membered ring of the dihydroindole system can be susceptible to ring-opening reactions under specific conditions, for instance, with nucleophilic attack on the bicyclic structure. rsc.org More commonly, rearrangements such as ring contraction and expansion are observed in related heterocyclic systems, often driven by the formation of more stable intermediates or products.
Ring-Contraction: Ring-contraction reactions can be used to synthesize smaller, functionalized carbocycles or heterocycles from a larger parent ring. ntu.ac.uk For instance, photochemical methods have been used for the ring contraction of α-acylated saturated heterocycles like piperidines to yield cyclopentane (B165970) derivatives. nih.gov In related quinolone systems, oxidation with hypervalent iodine reagents has been shown to induce ring contraction of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones to produce trans methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates. researchgate.net While not a direct reaction of the dihydroindole itself, this demonstrates a pathway to form dihydroindoles via contraction of a six-membered ring.
Ring-Expansion: Conversely, ring-expansion provides a route to larger ring systems, such as quinolines from indoles or dihydroindoles. A classic example is the reaction of indole with carbenes, generated from chloroform, which can lead to quinoline (B57606) via a cyclopropanation-rearrangement sequence. quimicaorganica.org More contemporary methods include a thiol-mediated three-step cascade that converts indole-tethered ynones into functionalized quinolines through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov Furthermore, regiodivergent ring expansions of oxindoles to quinolinones have been developed, offering selective access to different regioisomers based on the reaction conditions. nih.govethz.ch These methodologies highlight the potential for the dihydroindole core of this compound to be transformed into larger heterocyclic frameworks like quinolines.
The carbon-carbon double bond within the 7,7A-dihydro-1H-indole ring is a site of reactivity for various addition reactions. These reactions can lead to the formation of fully saturated indoline (B122111) derivatives or introduce new functional groups to the five-membered ring.
Research on related dihydroindolones has shown that the enone moiety can undergo conjugate addition reactions. For example, acetylenic esters have been added to 6,7-dihydroindol-4(5H)-one systems. researchgate.net By analogy, the isolated double bond in this compound would be expected to undergo reactions typical of alkenes. These could include:
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) would reduce the double bond to yield 1-acetylindoline (B31821).
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated indoline derivative.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, leading to a halogenated indoline.
Cycloaddition Reactions: The double bond could potentially act as a dienophile or dipolarophile in cycloaddition reactions, allowing for the construction of more complex fused-ring systems.
Reactivity of the N-Acetyl Moiety
The N-acetyl group introduces the reactivity profile of an amide to the molecule. This functionality can be hydrolyzed to the parent amine, undergo transamidation to introduce different acyl groups, or be modified at the acetyl group itself.
Hydrolysis: The amide bond of the N-acetyl group can be cleaved under acidic or basic conditions to yield 7,7A-dihydro-1H-indole and acetic acid. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This deacetylation is a fundamental transformation for removing the protecting group from the nitrogen atom. For example, the hydrolysis of 3-acetylaminoadamantane-1-carboxylic acid has been studied, yielding the corresponding amino acid. science.org.ge
Transamidation: Transamidation is a process where the acyl group of an amide is exchanged by reacting it with an amine, often requiring a catalyst. nih.gov This reaction could be applied to this compound to replace the acetyl group with other acyl moieties. Metal-free transamidation methods have been developed for activated amides, such as N-acyl-glutarimides, where the reactivity is enhanced by amide bond twisting. Catalytic systems for direct transamidation often involve metal catalysts. nih.gov
Table 2: Potential Reactions of the N-Acetyl Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, Heat | 7,7A-dihydro-1H-indole |
| Base Hydrolysis | OH⁻, Heat | 7,7A-dihydro-1H-indole |
While the N-acetyl group is primarily a directing and protecting group, it can also be a site for further functionalization, although this is less common than reactions on the ring system.
Reactions at the α-Carbon: The methyl group of the acetyl moiety has acidic protons that can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. However, the acidity of these protons is significantly lower than that of a ketone, making such reactions challenging.
Reduction of the Carbonyl: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the N-acetyl group into an N-ethyl group, yielding 1-ethyl-7,7A-dihydro-1H-indole.
Synthesis and Acylation Context: The synthesis of related N-acetylated indoles and indolines often involves the direct acylation of the parent heterocycle. For example, ethyl 1H-indole-3-carboxylate can be acetylated using acetic anhydride. tnstate.edu Similarly, the synthesis of 1-acyloxyindoles has been achieved through a multi-step, one-pot reaction sequence that concludes with the acylation of a 1-hydroxyindole (B3061041) intermediate. nih.gov These synthetic approaches underscore the importance of the acylation reaction in preparing N-functionalized indole derivatives.
Electrophilic and Nucleophilic Substitution Reactions
The dihydroindole nucleus of this compound partakes in both electrophilic and nucleophilic substitution reactions, with the nature of the reaction being highly dependent on the specific site within the molecule.
The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution. The nitrogen atom, being directly attached to the benzene (B151609) ring, acts as an activating group. However, the presence of the electron-withdrawing acetyl group tempers this activation through delocalization of the nitrogen's lone pair onto the carbonyl oxygen. Consequently, the N-acetyl group functions as a moderately activating, ortho-, para-directing group for electrophilic attack on the benzene ring.
Nucleophilic substitution reactions are less common on the electron-rich aromatic ring itself unless it is appropriately substituted with strong electron-withdrawing groups. However, the carbonyl carbon of the N-acetyl group is electrophilic and is a prime site for nucleophilic acyl substitution. masterorganicchemistry.com Furthermore, under specific conditions, nucleophilic attack can be facilitated at other positions, particularly if a suitable leaving group is present or through specialized mechanisms. core.ac.uknii.ac.jpresearchgate.net
Regioselectivity is a critical aspect of the reactivity of this compound. In electrophilic aromatic substitution, the N-acetyl group directs incoming electrophiles primarily to the C5 and C7 positions. The C5 position (para to the nitrogen) is generally favored due to reduced steric hindrance compared to the C7 position (ortho to the nitrogen and adjacent to the fused ring).
Site selectivity is also observed in other reactions. For instance, metallation followed by quenching with an electrophile often occurs selectively at the C7 position, influenced by the coordinating ability of the N-acetyl group. The aliphatic C2 and C3 positions can also undergo reaction, typically via radical or organometallic pathways, distinct from the substitution reactions on the aromatic ring.
| Reaction | Reagents | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-7,7a-dihydro-1H-indol-1-yl)ethanone | General Principle |
| Bromination | Br₂/FeBr₃ | 1-(5-Bromo-7,7a-dihydro-1H-indol-1-yl)ethanone | General Principle |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(5-Acyl-7,7a-dihydro-1H-indol-1-yl)ethanone | researchgate.net |
| Sulfonation | SO₃/H₂SO₄ | 1-(1-Acetyl-7,7a-dihydro-1H-indole-5-sulfonyl)ethanone | General Principle |
The mechanisms of substitution reactions for this compound follow well-established pathways. Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring. The activating nature of the N-acetyl group helps to stabilize the positive charge in the intermediate, thereby increasing the reaction rate compared to unsubstituted benzene.
Nucleophilic acyl substitution at the carbonyl carbon follows a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of a leaving group—in this case, the indoline nitrogen anion, which would then be protonated. The kinetics of such reactions are typically second-order, depending on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
Mechanistic studies on the oxidation of related 2,3-dialkylindoles by peroxomonosulfate and peroxodisulfate have shown that the reaction initiates with an electrophilic attack at the C3 position. While this compound lacks the C2-C3 double bond, similar electrophilic attack on the aromatic ring can be expected. Kinetic investigations on related systems provide insight into the factors governing these transformations. nih.gov
Cross-Coupling and Advanced Functionalization Reactions
Modern synthetic methods, particularly those involving transition metal catalysis, have greatly expanded the possibilities for functionalizing dihydroindole scaffolds.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For this compound, halogenated derivatives (e.g., 5-bromo- or 7-iodo-N-acetylindoline) can serve as substrates for a variety of coupling reactions. Palladium catalysts are commonly employed in reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). unl.ptmdpi.com These reactions provide efficient routes to complex derivatives that would be difficult to access through classical methods.
| Reaction Name | Coupling Partners | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl boronic acid | Pd(PPh₃)₄, base | Aryl/Vinyl substituted dihydroindole | mdpi.com |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl substituted dihydroindole | nih.gov |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl substituted dihydroindole | unl.ptmdpi.com |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Amino substituted dihydroindole | researchgate.net |
| Stille | Organostannane | Pd catalyst | Aryl/Vinyl substituted dihydroindole | mdpi.com |
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient synthetic strategy. nih.gov For dihydroindole derivatives, C-H activation can be directed to specific positions through the use of a directing group. nih.govmdpi.com The N-acetyl group in this compound can function as a built-in directing group, facilitating the functionalization of the otherwise unreactive C7-H bond via the formation of a palladacycle intermediate. organic-chemistry.orgresearchgate.net This approach has been successfully applied to achieve C7-arylation, -alkenylation, and -alkynylation of N-acylindolines using palladium or rhodium catalysts. researchgate.net These methods avoid the need for pre-functionalization (e.g., halogenation) of the substrate, thus shortening synthetic sequences. Copper-catalyzed C-H activation routes have also been developed for related indole systems. nih.gov
Photochemical and Electrochemical Reactions
The interaction of this compound with light or electric current can induce unique chemical transformations. Photochemical reactions often involve the generation of excited states or radical intermediates that can undergo reactions not accessible under thermal conditions. For example, photo-induced reductive Heck-type cyclizations have been developed for N-acyl indole derivatives, suggesting that the dihydroindole core could participate in similar intramolecular C-C bond-forming reactions upon photochemical activation. nih.gov Such reactions can proceed via photo-induced electron transfer, leading to radical intermediates. nih.gov
Electrochemical methods offer an alternative means of generating reactive species. The oxidation or reduction of the dihydroindole ring at an electrode can generate radical cations or anions, which can then be trapped by nucleophiles or electrophiles, respectively. While specific electrochemical studies on this compound are not widely reported, the general principles of electro-organic synthesis suggest potential for selective functionalization. The oxidation of related indole derivatives has been studied, indicating that the electron-rich nature of the ring system makes it susceptible to anodic oxidation.
Iv. Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 1-(7,7A-dihydro-1H-indol-1-yl)ethanone, NMR is indispensable for determining the constitution, configuration, and conformation of the dihydroindole core and the orientation of the N-acetyl group. beilstein-journals.orgnih.gov
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of atoms, two-dimensional (2D) NMR experiments are essential for unambiguously assigning resonances and establishing the complete molecular structure. emerypharma.com
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal the connectivity of protons within the dihydroindole ring system, allowing for the tracing of the proton network from H-2 through H-3, H-3a, H-4, H-5, H-6, and H-7 to H-7a. This is crucial for assigning the signals of the aliphatic portion of the molecule. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comyoutube.com This technique provides a direct link between the ¹H and ¹³C spectra, enabling the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal for the acetyl methyl group would show a cross-peak to its corresponding methyl carbon signal. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over longer ranges, typically two to three bonds. creative-biostructure.comyoutube.com This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. researchgate.net In the case of this compound, a key HMBC correlation would be observed between the protons of the acetyl methyl group and the amide carbonyl carbon, as well as between the protons on C-7a and the carbonyl carbon, confirming the N-acetylation site. beilstein-journals.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is vital for determining stereochemistry and conformational preferences. beilstein-journals.org For this molecule, NOESY correlations could help establish the relative stereochemistry at the C-7a chiral center by observing spatial proximities between H-7a and other protons on the ring. Furthermore, it can provide evidence for the preferred rotational conformer of the N-acetyl group by showing correlations between the acetyl methyl protons and specific protons on the indole (B1671886) ring, such as H-7. beilstein-journals.org
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H-2 | H-3 | C-2 | C-3, C-7a | H-3, H-7a |
| H-7 | H-6 | C-7 | C-5, C-7a | H-6, Acetyl-CH₃ (in one rotamer) |
| H-7a | H-3a, H-7 | C-7a | C-2, C-3a, C-4, C=O | H-2, H-7 |
| Acetyl-CH₃ | None | Acetyl-CH₃ | C=O | H-7 (in one rotamer) |
The N-acetyl group in this compound introduces a significant element of dynamic behavior. The amide C-N bond possesses a partial double-bond character, which restricts free rotation. nih.gov This restriction can lead to the existence of two distinct planar conformers (rotamers), often referred to as E and Z isomers. scielo.org.mx
At room temperature, the rate of interconversion between these rotamers may be slow on the NMR timescale, resulting in the appearance of two separate sets of signals for the nuclei located near the amide bond. nih.gov However, for many N-acetylindoles, one conformer is often strongly preferred. scielo.org.mx
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, are used to investigate these fluxional processes. As the temperature is increased, the rate of rotation around the C-N amide bond increases. This leads to a characteristic sequence of changes in the NMR spectrum: the initially sharp, separate signals for the two rotamers broaden, then coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. nih.govscielo.org.mx By analyzing the line shapes and determining the coalescence temperature, the activation energy barrier (ΔG‡) for the rotational process can be calculated. This provides quantitative information on the conformational stability of the N-acetyl group. For related N-substituted indole derivatives, variable temperature NMR has been effectively used to study the sharpening of signals for H-7 and the acetyl methyl group upon heating, allowing for the characterization of the rotational barrier. scielo.org.mx
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous verification of a synthesized compound's identity. Unlike nominal mass measurements, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of the molecule. nih.gov For this compound (C₁₀H₁₁NO), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass of its molecular ion, thereby distinguishing it from any potential isomers or impurities with the same nominal mass. jst.go.jprsc.org This technique is a standard method for product verification in modern organic synthesis. rsc.org
Table 2: HRMS Data for Product Verification
| Ion Species | Molecular Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₀H₁₂NO⁺ | 162.0913 | 162.0911 |
| [M+Na]⁺ | C₁₀H₁₁NNaO⁺ | 184.0733 | 184.0730 |
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound (m/z 161) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions.
The analysis of these fragments helps to piece together the molecular structure. For N-acetylated indole derivatives, characteristic fragmentation pathways have been identified. scirp.orgscirp.org A primary fragmentation would likely involve the loss of the acetyl group, which can occur in two main ways:
Loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da): This is a common fragmentation for N-acetyl compounds, proceeding through a McLafferty-type rearrangement, to yield an ion corresponding to the dihydroindole ring.
Loss of an acetyl radical (•COCH₃, 43 Da): This cleavage results in a radical cation of the dihydroindole moiety.
Subsequent fragmentation of the dihydroindole ring would produce further characteristic ions, confirming the core structure. scirp.orgscirp.org
Table 3: Predicted MS/MS Fragmentation of [C₁₀H₁₁NO]⁺
| Precursor Ion (m/z) | Fragment Formula | Neutral Loss | Fragment m/z | Proposed Fragment Structure |
| 161 | C₈H₉N⁺ | CH₂=C=O | 119 | Dihydroindole Cation |
| 161 | C₈H₈N⁺• | •COCH₃ | 118 | Dihydroindole Radical Cation |
| 119 | C₇H₇⁺ | CH₂N | 91 | Tropylium-like ion |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also provide information on intermolecular interactions such as hydrogen bonding. vu.lt
For this compound, the IR and Raman spectra would be dominated by vibrations associated with the N-acetyl group and the dihydroindole skeleton. researchgate.net
Amide C=O Stretch: A very strong absorption band in the IR spectrum is expected in the region of 1650-1680 cm⁻¹, characteristic of the tertiary amide carbonyl (C=O) stretching vibration. rsc.org Its exact position can be sensitive to the molecular environment and conformation.
C-H Stretching: Vibrations corresponding to the aromatic C-H bonds (if any part of the ring system is aromatic) would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dihydro- portion of the ring and the methyl group would appear in the 2850-3000 cm⁻¹ region. researchgate.net
C-N Stretching: The C-N stretching vibration of the amide linkage typically appears in the 1250-1350 cm⁻¹ range.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to various bending and skeletal vibrations of the dihydroindole ring. While difficult to assign individually without computational support, this "fingerprint" region is unique to the molecule. researchgate.net
Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, less polar bonds like C-C bonds within the ring system may show stronger signals in the Raman spectrum. researchgate.net Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule.
Table 4: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Aromatic C-H Stretch | ~3050-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-2980 | Strong |
| Amide C=O Stretch | ~1650-1680 | Weak |
| C=C Ring Stretch | ~1450-1600 | Strong |
| C-N Stretch | ~1250-1350 | Medium |
| C-H Bending | ~1375-1465 | Medium |
| Ring Deformation | < 1000 | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
No specific experimental UV-Vis absorption maxima (λmax), molar absorptivity coefficients (ε), or fluorescence emission data for this compound were found. While studies on the photophysical properties of various indole and indoline (B122111) (2,3-dihydroindole) derivatives exist, this information cannot be directly extrapolated to the specific 7,7A-dihydro isomer requested. The electronic transitions and photophysical behavior are highly dependent on the precise molecular geometry and electronic structure, which differs between isomers.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as crystal system, space group, unit-cell dimensions, and atomic coordinates are not available. This information is essential for definitively determining its solid-state conformation, bond lengths, bond angles, and absolute configuration. For context, crystallographic data is available for the related isomer, 1-acetylindoline (B31821) (1-(2,3-dihydro-1H-indol-1-yl)ethanone), but these findings are not applicable to the target compound due to structural differences. researchgate.netresearchgate.netnih.gov
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
No Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra have been reported for the enantiomers of this compound. Such chiroptical methods are fundamental for assigning the absolute configuration of chiral molecules in solution, but the necessary experimental data for this specific compound is absent from the reviewed literature.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Specific chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of enantiomers of this compound have not been described. Information regarding suitable chiral stationary phases (CSPs), mobile phase compositions, retention times, and separation factors (α) is unavailable. Therefore, established analytical procedures for assessing the purity and determining the enantiomeric excess of this compound could not be provided.
Due to the absence of specific research findings for this compound, the generation of a detailed, data-inclusive article as per the requested outline is not possible without resorting to speculation.
V. Theoretical and Computational Studies of 1 7,7a Dihydro 1h Indol 1 Yl Ethanone
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and geometric properties of molecules at the atomic level. Such studies would provide a foundational understanding of 1-(7,7A-dihydro-1H-indol-1-yl)ethanone.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and charge transfer properties. At present, there is no published data detailing the HOMO-LUMO gap or the specific characteristics of the molecular orbitals for this compound.
Reaction Path Analysis and Transition State Identification
Computational methods are frequently used to map out potential reaction pathways and identify the transition states involved. This type of analysis for this compound could elucidate mechanisms of its formation, degradation, or its interaction with other chemical species. This would involve calculating the potential energy surface and locating the saddle points corresponding to transition states. No such reaction path analyses or transition state identifications have been reported in the literature for this compound.
Spectroscopic Property Prediction and Validation
Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. While experimental spectroscopic data may exist, no studies have been found that present a computational prediction and validation of the spectroscopic properties of this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents.
Solvent Effects and Solvation Dynamics
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the explicit interactions between a solute and solvent molecules, providing information on solvation shells, diffusion, and the dynamics of the solvent around the molecule. Such studies would be critical for understanding the solubility and reactivity of this compound in various media. However, no research detailing the solvent effects or solvation dynamics for this compound is currently available.
Molecular Modeling and Docking Studies (Conceptual, Non-Clinical Applications)
Molecular modeling and docking are foundational computational techniques used to predict the interaction between a small molecule (a ligand), such as this compound, and a macromolecular target, typically a protein. nih.govnih.gov These studies are instrumental in understanding potential binding modes and affinities, which is crucial for various non-clinical applications, including the development of new materials or chemical probes.
Molecular docking simulations place a ligand into the binding site of a target protein and score the interaction. frontiersin.org For a molecule like this compound, these predictions would focus on how its distinct chemical features might interact with amino acid residues in a hypothetical binding pocket.
The structure of this compound features several key regions for potential interactions:
The Acetyl Group: The carbonyl oxygen is a potential hydrogen bond acceptor.
The Dihydroindole Ring: The nitrogen atom can act as a hydrogen bond acceptor, while the partially saturated heterocyclic and carbocyclic rings provide a scaffold for potential hydrophobic and van der Waals interactions.
A generalized docking study would predict and quantify these potential interactions. For instance, the acetyl group might form hydrogen bonds with polar residues like serine or threonine, while the dihydroindole core could fit into a hydrophobic pocket lined with nonpolar residues such as leucine, valine, or phenylalanine. nih.gov The results of such a conceptual study can be summarized to forecast the compound's binding behavior.
| Molecular Feature | Potential Interaction Type | Hypothetical Interacting Protein Residue Types | Predicted Role in Binding |
|---|---|---|---|
| Carbonyl Oxygen (Acetyl Group) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine | Anchoring the ligand within the binding site |
| Dihydroindole Nitrogen | Hydrogen Bond Acceptor | Asparagine, Glutamine, Histidine | Orienting the scaffold |
| Dihydroindole Ring System | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine | Stabilizing the ligand-protein complex |
| Aliphatic Protons | Carbon-Hydrogen Bonding | Aromatic residues (e.g., Tryptophan) | Contributing to binding affinity |
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to possess a desired property, often the ability to bind to a specific target. researchgate.netnih.gov The 7,7A-dihydro-1H-indole core of this compound can be considered a molecular scaffold. In virtual screening, this scaffold can be used as a starting point to generate a virtual library of thousands of related, but structurally diverse, derivatives.
The process involves these conceptual steps:
Library Generation: A virtual library is created by computationally adding various chemical groups (R-groups) to the dihydroindole scaffold.
Docking and Scoring: Each compound in the library is docked against a target protein structure. A scoring function estimates the binding affinity, resulting in a "docking score". frontiersin.org
Filtering and Prioritization: Compounds are ranked based on their docking scores and other criteria, such as predicted drug-likeness properties. researchgate.net The top-ranked compounds, representing the most promising derivatives of the initial scaffold, are prioritized for further theoretical analysis or synthesis.
This methodology allows for the efficient exploration of the chemical space around a core structure, identifying which modifications to the this compound scaffold might hypothetically lead to enhanced binding characteristics.
| Step | Description | Input | Output | Key Metric |
|---|---|---|---|---|
| 1 | Scaffold Definition | This compound structure | Core 7,7A-dihydro-1H-indole scaffold | N/A |
| 2 | Virtual Library Enumeration | Core scaffold and a set of chemical substituents | A large library of virtual derivatives (e.g., 10,000+ compounds) | Library Size |
| 3 | High-Throughput Virtual Screening (HTVS) | Virtual library and a target protein structure | Docked poses and initial scores for all compounds | Docking Score (e.g., kcal/mol) |
| 4 | Filtering and Ranking | Scored library | A ranked list of top-performing virtual compounds ("hits") | Binding Affinity, Ligand Efficiency |
| 5 | Scaffold Prioritization | Analysis of "hit" compound structures | Identification of the most promising derivative scaffolds | Structural Diversity, Synthetic Feasibility |
Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (Theoretical, Non-Biological)
Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Property Relationship (QSPR) models are a key component of this field, representing mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. ej-chem.org For this compound, QSPR studies would be theoretical and non-biological, focusing on predicting properties like solubility, stability, or chromatographic retention time based on calculated molecular descriptors.
A typical QSPR workflow involves:
Descriptor Calculation: A wide range of numerical values, or "descriptors," are calculated from the 2D or 3D structure of the molecule. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods are used to build a mathematical model that links a set of descriptors to a specific property.
Model Validation: The model's predictive power is rigorously tested to ensure its reliability.
For this compound, relevant molecular descriptors could be calculated to build a theoretical QSPR model. These descriptors quantify various aspects of the molecule's structure and are essential for predicting its behavior in non-biological systems.
| Descriptor Type | Descriptor Name | Description | Hypothetical Relevance (Non-Biological) |
|---|---|---|---|
| Physicochemical | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion rates and mass spectrometry behavior. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Predicts solubility in nonpolar vs. polar solvents. |
| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with hydrophilicity and interaction with polar surfaces. |
| Constitutional | Number of Rotatable Bonds | The count of bonds that allow free rotation. | Relates to the conformational flexibility of the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in polar media. |
By developing QSPR models, researchers can theoretically predict the properties of novel derivatives of this compound without needing to synthesize them, accelerating the design of compounds with specific, targeted physicochemical characteristics for non-clinical applications.
Vi. Emerging Applications and Role As a Synthetic Intermediate in Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The dihydroindole core of 1-(7,7A-dihydro-1H-indol-1-yl)ethanone serves as a valuable template for the construction of more complex heterocyclic systems. The strategic manipulation of its existing ring structure through various synthetic methodologies can lead to novel scaffolds with potential biological and material properties.
While specific ring-expansion or contraction studies on this compound are not extensively documented, the dihydroindole framework is conceptually amenable to such transformations, which are powerful tools for skeletal diversification in heterocyclic chemistry.
Ring-Expansion: Conceptually, the pyrrolidine (B122466) ring could undergo expansion to form larger nitrogen-containing heterocycles. For instance, reactions analogous to the Demjanov or Tiffeneau-Demjanov rearrangements could be envisioned. wikipedia.org If a primary amine were installed on the pyrrolidine ring, treatment with nitrous acid could generate a diazonium intermediate, which upon rearrangement could lead to a ring-expanded piperidine-fused system. Another potential strategy involves the reaction of the indole (B1671886) nucleus with carbenes or carbenoids, which can lead to the formation of quinoline (B57606) derivatives through a one-carbon insertion. quimicaorganica.orgchemrxiv.org
Ring-Contraction: Ring-contraction strategies, though less common for this specific system, could theoretically be explored. Photochemical rearrangements or specific oxidative cleavage reactions followed by recyclization could potentially lead to the formation of smaller, more strained ring systems, which are of interest for their unique reactivity.
The following table illustrates hypothetical products from conceptual ring-expansion strategies applied to a functionalized 7,7A-dihydro-1H-indole core.
| Starting Material Analogue | Reagent/Condition | Potential Product Class |
| Aminomethyl-dihydroindole | Nitrous Acid | Fused Piperidine |
| Dihydroindole | Dihalocarbene | Dihalo-fused Quinoline |
Annelation, or ring-forming, reactions represent a direct approach to building fused ring systems onto the this compound scaffold. The double bond in the cyclohexene (B86901) moiety and the nucleophilic nitrogen offer reactive sites for such transformations. Visible-light-induced dearomative annulation of indoles is a modern strategy to create fused and spiro indolines, highlighting the potential for similar reactivity with dihydroindole systems. acs.org
Palladium-catalyzed annulation reactions have been successfully employed to construct fused tricyclic indoles. researchgate.net For instance, a [2+2+1] annulation of alkyne-tethered aryl iodides with diaziridinone has been developed to form 3,4-fused tricyclic indoles. researchgate.net By analogy, functionalizing the dihydroindole core with appropriate groups could enable its participation in transition metal-catalyzed C-H activation and annulation cascades to build additional rings.
NBS-induced intramolecular annulation of indole derivatives has also been shown to be an effective method for the divergent synthesis of fused- and spirocyclic indolines, which could be conceptually applied to dihydroindole systems. rsc.org
Building Block in Natural Product Synthesis (Conceptual Framework)
The dihydroindole core is a prominent structural motif in a vast array of natural products, particularly in the indole alkaloids. nih.govnih.gov These compounds exhibit a wide spectrum of biological activities. Therefore, this compound represents a conceptually valuable building block for the synthesis of these complex molecules.
Its utility lies in its pre-formed bicyclic structure, which can be elaborated upon to construct the more complex polycyclic systems found in nature. For example, the synthesis of Aspidosperma alkaloids often involves intermediates with a dihydroindole core. nih.govacs.org Synthetic strategies could involve the modification of the existing rings and the stereoselective installation of substituents to match the target natural product. The N-acetyl group can serve as a protecting group or be modified as required during the synthetic sequence.
The following table lists some classes of indole alkaloids containing a dihydroindole or related reduced indole core, for which this compound could be a conceptual precursor.
| Alkaloid Class | Core Structure | Potential Synthetic Application |
| Aspidosperma Alkaloids | Dihydroindole | Precursor to the pentacyclic framework. acs.org |
| Furoindoline Alkaloids | Furoindoline | Intermediate for constructing the fused furan (B31954) ring. nih.gov |
| Indoline (B122111) Alkaloids | Indoline | Direct precursor after modification. |
Scaffold for Material Science Applications (e.g., Polymers, Optoelectronics)
Indole-based materials have garnered significant interest in material science due to their unique electronic and photophysical properties. Polymers containing indole moieties have been explored for applications in organic electronics. While research on polymers derived specifically from this compound is nascent, the dihydroindole scaffold offers a foundation for developing novel functional polymers.
The synthesis of indole-based functional polymers with well-defined structures has been achieved through methods like catalyst-free C-N coupling reactions. researchgate.net These polymers can exhibit good thermal stability and solid-state fluorescence. The dihydroindole unit, with its potential for further functionalization, could be incorporated into polymer backbones or as pendant groups to tune the material's properties, such as solubility, processability, and electronic characteristics.
In the field of optoelectronics, indole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). The electronic properties of the indole ring system can be modulated by substitution, making it a versatile component in the design of new photoactive and electroactive materials. The dihydroindole core of this compound, once aromatized or appropriately functionalized, could be integrated into larger conjugated systems for such applications.
Ligand Design in Catalysis (e.g., Chiral Catalysis, Organocatalysis)
The development of chiral ligands is crucial for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Indole and indoline frameworks have been successfully employed in the design of chiral ligands for a variety of metal-catalyzed reactions. nih.gov Axially chiral indole- and indoline-based frameworks are recognized as important heterobiaryl classes for this purpose. nih.gov
The rigid bicyclic structure of this compound provides a stereochemically defined scaffold that can be functionalized to create novel chiral ligands. For example, the introduction of coordinating groups (e.g., phosphines, amines, or oxazolines) at specific positions on the dihydroindole ring could lead to new bidentate or tridentate ligands. The inherent chirality of the 7a-position could be exploited to induce asymmetry in catalytic transformations.
The following table presents a conceptual framework for designing ligands based on the dihydroindole scaffold.
| Ligand Type | Conceptual Design Feature | Potential Catalytic Application |
| Chiral Phosphine Ligand | Phosphine group attached to the dihydroindole ring | Asymmetric hydrogenation, cross-coupling |
| Chiral Oxazoline Ligand | Oxazoline group appended to the scaffold | Asymmetric allylic alkylation, cyclopropanation |
| Chiral N-Heterocyclic Carbene (NHC) Precursor | Functionalization to form an imidazolium (B1220033) salt | Asymmetric organocatalysis, metal-catalyzed reactions |
Framework for Chemical Probe Development and Chemical Biology Tools
Chemical probes are small molecules used to study and manipulate biological systems. The indole scaffold is a common feature in many biologically active molecules and has been used to develop chemical probes for various targets. nih.gov Dihydropyrrolo[3,2,1-hi]indole derivatives have been developed as potential probes for functional imaging of enzymes like cyclooxygenase-2 (COX-2) with PET. researchgate.net
The this compound framework can serve as a starting point for the synthesis of novel chemical probes. By incorporating reporter groups (e.g., fluorophores, biotin) or reactive moieties, derivatives of this compound could be designed to interact with specific biological targets. For instance, N-acetyl-7-nitroindoline has been used as a photo-activated acetylating agent, demonstrating the potential for functionalized indolines to act as chemical biology tools. jst.go.jp
The development of such probes would enable the investigation of biological pathways, the identification of new drug targets, and the validation of therapeutic hypotheses. The dihydroindole core offers a unique three-dimensional shape that can be exploited to achieve selective binding to protein targets.
Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the biological activity and mechanistic investigations for the compound "this compound" within the scope of the requested outline.
Searches for in vitro biochemical characterization, including enzyme binding, receptor ligand binding assays, and cellular mechanisms of action in non-human cell lines (such as signaling pathway modulation, cell cycle effects, apoptosis induction, and gene expression alterations) for this specific molecule did not yield any relevant findings.
Therefore, it is not possible to provide the detailed, data-driven article as requested for "this compound." Research data is available for structurally related compounds, such as derivatives of "1-(1H-indol-1-yl)ethanone," but per the instructions to focus solely on the specified compound, that information cannot be used.
Vii. Biological Activity and Mechanistic Investigations Non Human, Non Clinical Focus
Antimicrobial or Antifungal Activity Investigations (In Vitro Studies)
No specific in vitro studies detailing the antimicrobial or antifungal properties of 1-(7,7A-dihydro-1H-indol-1-yl)ethanone were identified.
There are no available data from published studies that report the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains.
No mechanistic studies investigating the mode of action of this compound against pathogens have been found. Research on related indole (B1671886) compounds has sometimes pointed to mechanisms like the inhibition of essential enzymes or disruption of biofilm formation, but this cannot be extrapolated to the title compound without direct experimental evidence. nih.govmdpi.com
Preclinical Animal Model Studies (Excluding Human Safety/Dosage/Efficacy)
No preclinical studies using animal models to evaluate the biological effects of this compound were found in the available literature.
There is no published research on proof-of-concept studies of this compound in any animal disease models, such as those for inflammation. While other complex indole derivatives have been investigated for anti-inflammatory properties in rodent models, this information is not applicable to the specific compound . nih.gov
No studies have been published that investigate the pharmacological target engagement of this compound in animal tissues.
Information regarding the metabolic fate, biotransformation, or enzymatic transformations of this compound in animal models is not available in the scientific literature.
Viii. Future Directions and Unexplored Research Avenues for 1 7,7a Dihydro 1h Indol 1 Yl Ethanone
Advancements in Asymmetric Synthesis of Dihydroindole Derivatives
The synthesis of enantiomerically pure dihydroindoles, or indolines, is a critical objective due to the often distinct biological activities of different stereoisomers. rsc.org Future research concerning 1-(7,7A-dihydro-1H-indol-1-yl)ethanone will likely capitalize on recent breakthroughs in catalytic asymmetric synthesis. Organocatalysis and transition-metal catalysis have emerged as powerful tools for constructing chiral indoline (B122111) frameworks with high enantioselectivity. organic-chemistry.orgnih.gov
One promising avenue is the application of chiral Brønsted acids in catalytic transfer hydrogenation reactions. organic-chemistry.org This metal-free approach offers an efficient method for producing optically active indolines under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has proven effective for synthesizing chiral 2-substituted indolines with excellent yields and high enantiomeric excess (ee). dicp.ac.cn The development of novel chiral ligands, such as chiral aziridine-phosphines, for copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles also presents an opportunity to generate diverse and optically active dihydroindole derivatives. mdpi.com
Future efforts could focus on adapting these methodologies to control the stereochemistry at the 7a position of the this compound core. This would involve the design of specific catalysts and reaction conditions that favor the formation of one enantiomer over the other, paving the way for stereoselective synthesis of analogues and derivatives.
Exploration of Novel Chemical Transformations and Unconventional Reactivity
Beyond established synthetic routes, the exploration of novel chemical transformations and unconventional reactivity of the dihydroindole scaffold is a key area for future research. The dihydroindole nucleus in this compound can serve as a versatile platform for constructing more complex molecular architectures. nih.govnih.gov
Recent studies have highlighted the potential of dearomatization of indoles via cycloaddition reactions to create structurally complex and stereochemically rich fused indoline systems. polimi.it These reactions, which can be guided by the substituents on the indole (B1671886) substrate, offer a pathway to novel polycyclic scaffolds. polimi.it For instance, acid-catalyzed cascade reactions can lead to unexpected and novel tetracyclic indole structures through intramolecular ring contractions. mdpi.com
Future research could investigate the reactivity of the enamine-like double bond within the 7,7A-dihydro-1H-indole core of the target compound. This could unlock new reaction pathways, such as [3+2] and [4+2] cycloadditions, to build fused ring systems. polimi.it Furthermore, exploring the reactivity of the acetyl group, for example, through aldol (B89426) condensations or other carbon-carbon bond-forming reactions, could provide access to a diverse library of functionalized derivatives. The development of new synthetic strategies for dihydroindoles, such as those starting from polyfunctional 2-oxindoles, also opens up possibilities for creating novel analogues. nih.govmdpi.comnih.gov
Integration into Emerging Interdisciplinary Research Areas (e.g., Bio-orthogonal Chemistry, Chemo-proteomics)
The unique structural features of dihydroindole derivatives make them attractive candidates for integration into cutting-edge interdisciplinary fields like bio-orthogonal chemistry and chemo-proteomics.
Bio-orthogonal Chemistry: This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net Dihydroindole scaffolds, if appropriately functionalized with a "chemical reporter" group, could be used as probes to study biological processes in real-time. wikipedia.org Future work could involve synthesizing analogues of this compound bearing bio-orthogonal handles like azides or alkynes. These modified compounds could then participate in reactions such as copper-free click chemistry or Staudinger ligations within a cellular environment, allowing for the labeling and visualization of their biological targets. nih.govnih.govru.nl
Chemo-proteomics: This area uses chemical probes to identify and characterize protein function and interaction networks on a proteome-wide scale. A dihydroindole-based probe could be used to pull down its protein binding partners from a complex biological sample, providing insights into its mechanism of action. Recent chemo-proteomic studies on other indole derivatives have successfully identified their protein targets and elucidated their pharmacological effects. rrpharmacology.ru By creating derivatives of this compound suitable for chemo-proteomic workflows (e.g., by incorporating an affinity tag), researchers could uncover its cellular targets and biological functions.
Development of High-Throughput Screening Methodologies for Dihydroindole Chemical Libraries
To unlock the therapeutic potential of dihydroindole derivatives, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid screening of large chemical libraries against biological targets to identify "hit" compounds with desired activities. medchemexpress.comnih.gov
A library of compounds based on the this compound scaffold can be synthesized using combinatorial chemistry approaches. nih.gov This library could then be screened against a panel of biological targets, such as enzymes or receptors implicated in various diseases. medchemexpress.com For example, HTS assays can be designed to identify compounds that inhibit the growth of bacteria, fungi, or cancer cells. researchgate.netmdpi.com
The establishment of robust and automated HTS assays is a key future direction. This involves developing cell-based or biochemical assays in a miniaturized format (e.g., 96- or 384-well plates) that can be read by automated plate readers. researchgate.net The data generated from these screens can then be used to identify lead compounds for further optimization in drug discovery programs.
| Screening Approach | Description | Potential Application for Dihydroindoles |
| Target-Based HTS | Screens compounds against a specific, purified biological target (e.g., an enzyme or receptor). | Identifying inhibitors of a particular kinase or receptor involved in a disease pathway. |
| Phenotypic HTS | Screens compounds for their effect on whole cells or organisms, without prior knowledge of the specific target. | Discovering compounds with antibacterial, antifungal, or anticancer activity. |
| Reporter-Based HTS | Uses a reporter gene (e.g., luciferase or GFP) linked to a specific cellular pathway to screen for compounds that modulate that pathway. | Identifying compounds that activate or inhibit a particular signaling pathway. researchgate.net |
Computational Design and Prediction of New Analogues and Their Properties
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before synthesis. mdpi.comnih.gov These approaches can significantly accelerate the discovery and optimization of lead compounds based on the this compound scaffold.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net If a biological target for the dihydroindole scaffold is identified, molecular docking can be used to design new analogues with improved binding affinity and selectivity. nih.gov
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. In silico tools can predict these properties for virtual compounds, allowing chemists to prioritize the synthesis of molecules with favorable drug-like characteristics. nih.govjapsonline.comscienceopen.com This can help to reduce the failure rate of drug candidates in later stages of development.
Future research will likely involve the use of these computational methods to create a virtual library of this compound analogues. By predicting their binding affinities to various targets and their ADMET properties, researchers can identify the most promising candidates for synthesis and biological evaluation. researchgate.net
Challenges and Opportunities in the Field of Dihydroindole Chemistry
The field of dihydroindole chemistry, while rich with opportunity, also faces several challenges. The development of efficient and stereoselective synthetic methods for complex dihydroindole scaffolds remains a significant hurdle. hilarispublisher.com Overcoming the inherent aromatic stability of the indole ring to access the dihydroindole core often requires specific and sometimes harsh reaction conditions. dicp.ac.cn
Despite these challenges, the opportunities are vast. The dihydroindole scaffold is a key component of many biologically active natural products and pharmaceuticals, highlighting its potential as a source of new therapeutic agents. nih.govmdpi.comnih.govresearchgate.netnih.gov The versatility of the indole and dihydroindole ring systems allows for the creation of diverse chemical libraries for drug discovery. nih.govnih.govscispace.comresearchgate.net
The continued development of novel synthetic methodologies, coupled with the power of high-throughput screening and computational design, will undoubtedly lead to the discovery of new dihydroindole derivatives with important biological activities. The exploration of this compound and its analogues represents a promising frontier in the ongoing quest for new molecules that can address unmet medical needs and advance our understanding of chemical biology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(7,7A-dihydro-1H-indol-1-yl)ethanone, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of indole derivatives using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃). Key parameters include:
- Catalyst loading : 1.5–2.0 equivalents of AlCl₃ to minimize side reactions.
- Solvent choice : Dichloromethane or nitrobenzene for optimal electrophilic substitution .
- Temperature control : 0–5°C to stabilize the acylium ion intermediate.
For lab-scale optimization, batch reactors with inert atmospheres are recommended. Industrial methods using continuous flow reactors (for heat transfer efficiency) can be adapted by scaling down flow rates .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm regioselectivity of the acylation (e.g., characteristic carbonyl peak at ~200–210 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₁NO, exact mass 161.0841) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity analysis.
Q. What are the common oxidation and reduction pathways for modifying the ethanone group in this compound?
- Methodological Answer :
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the ketone to a carboxylic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol to yield secondary alcohols. Post-reduction purification via column chromatography (hexane:ethyl acetate gradient) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction (SXRD) using SHELXL (for small-molecule refinement) is critical. Key steps:
Grow crystals via slow evaporation in ethanol/dichloromethane.
Resolve hydrogen bonding networks (e.g., N–H···O interactions) to confirm tautomeric forms .
- Compare experimental data with DFT-optimized geometries (software: Gaussian or ORCA) to validate dihedral angles and electron density maps .
Q. How can computational chemistry tools be integrated with experimental data to resolve structural ambiguities in derivatives?
- Methodological Answer :
- QSAR/QSPR modeling : Use the CC-DPS platform to predict physicochemical properties (e.g., logP, solubility) based on substituent effects. Validate predictions against experimental HPLC retention times .
- Docking studies : Screen derivatives for biological activity using AutoDock Vina against protein targets (e.g., cytochrome P450 enzymes) to prioritize synthesis .
Q. What strategies are effective in analyzing contradictory biological activity data across studies involving this compound?
- Methodological Answer :
- Dose-response normalization : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C).
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .
- Structural analogs : Synthesize and test halogenated derivatives (e.g., 5-fluoro-substituted) to isolate electronic effects on bioactivity .
Q. How can reaction kinetics be leveraged to improve yield in multi-step syntheses of indole-based analogs?
- Methodological Answer :
- In situ monitoring : Use ReactIR to track intermediate formation (e.g., acylium ion lifetime during Friedel-Crafts).
- Rate-determining step (RDS) analysis : Vary temperature (10–50°C) to calculate activation energy (Arrhenius plots) and optimize catalyst turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
